molecular formula C15H19BrO3 B2868562 4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid CAS No. 2137783-15-2

4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid

Cat. No.: B2868562
CAS No.: 2137783-15-2
M. Wt: 327.218
InChI Key: JZGWAPWSKCWYIG-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid is a brominated benzoic acid derivative characterized by a cyclohexylmethoxymethyl substituent at the 3-position. This compound combines the aromatic reactivity of the benzoic acid core with the steric and electronic effects of the bromine atom and the bulky cyclohexylmethoxymethyl group. Such structural features make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications where tailored lipophilicity and reactivity are critical.

Properties

IUPAC Name

4-bromo-3-(cyclohexylmethoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c16-14-7-6-12(15(17)18)8-13(14)10-19-9-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGWAPWSKCWYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COCC2=C(C=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid typically involves multi-step organic reactions One common synthetic route starts with the bromination of a suitable benzoic acid derivative to introduce the bromine atom at the 4-position This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to modify the cyclohexylmethoxymethyl group.

    Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.

Scientific Research Applications

4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of new biochemical probes or as a starting material for the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclohexylmethoxymethyl group can influence the compound’s binding affinity and specificity for its target. The exact pathways involved would depend on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

4-Bromo-3-(methoxymethoxy)benzoic Acid

  • Structure : Differs by having a methoxymethoxy group instead of cyclohexylmethoxymethyl.
  • Reactivity : The HOMO-LUMO energy gap (4.46 eV) indicates moderate electronic stability, as determined via DFT studies . The methoxymethoxy group, being less bulky than cyclohexylmethoxymethyl, may enhance solubility in polar solvents.
  • Applications : Ester derivatives of such compounds exhibit antitumor, antifungal, and liquid crystalline properties .

4-Bromo-3-(trifluoromethyl)benzoic Acid

  • Structure : Features a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent.
  • Physicochemical Properties : Lower pKa (~3.54) compared to benzoic acid (pKa ~4.2), reflecting enhanced acidity due to -CF₃ . Boiling point is 289.2°C (predicted), with higher density (1.773 g/cm³) due to fluorine content .
  • Applications : Used in pharmaceuticals and high-performance coatings due to its stability and reactivity in cross-coupling reactions .

4-Bromo-3-chlorobenzoic Acid

  • Structure : Chlorine replaces the cyclohexylmethoxymethyl group.
  • Properties : Molecular weight (235.47 g/mol) is lower than the target compound, impacting solubility and melting behavior. Chlorine’s moderate electron-withdrawing nature increases acidity slightly compared to unsubstituted benzoic acid .

4-Bromo-3-(fluorosulfonyl)benzoic Acid

  • Structure : Contains a fluorosulfonyl (-SO₂F) group, highly reactive in nucleophilic substitutions.
  • Applications : Critical in synthesizing sulfonamide drugs and agrochemicals. The bromo group enables Suzuki-Miyaura cross-coupling for further functionalization .

Key Comparative Data

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) pKa (Predicted/Experimental) HOMO-LUMO Gap (eV) Key Applications
4-Bromo-3-(cyclohexylmethoxymethyl)BA* C₁₅H₁₉BrO₃ Cyclohexylmethoxymethyl ~327.3 ~4.5 (estimated) N/A Pharmaceutical intermediates, agrochemicals
4-Bromo-3-(methoxymethoxy)BA C₉H₉BrO₄ Methoxymethoxy 261.07 N/A 4.46 Antitumor agents, liquid crystals
4-Bromo-3-(trifluoromethyl)BA C₈H₄BrF₃O₂ Trifluoromethyl 269.02 3.54 N/A Coatings, drug synthesis
4-Bromo-3-chloroBA C₇H₄BrClO₂ Chlorine 235.47 ~3.8 N/A Organic synthesis, APIs
4-Bromo-3-(fluorosulfonyl)BA C₇H₄BrFO₄S Fluorosulfonyl 283.07 N/A N/A Sulfonamide drugs, cross-coupling

*Note: Data for the target compound are extrapolated from structural analogs.

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